Indoline-4-carboxylic acid hydrochloride Indoline-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187933-04-5
VCID: VC2831133
InChI: InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H
SMILES: C1CNC2=CC=CC(=C21)C(=O)O.Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Indoline-4-carboxylic acid hydrochloride

CAS No.: 1187933-04-5

Cat. No.: VC2831133

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Indoline-4-carboxylic acid hydrochloride - 1187933-04-5

Specification

CAS No. 1187933-04-5
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name 2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H
Standard InChI Key LXNIYKCEAWXTEM-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC(=C21)C(=O)O.Cl
Canonical SMILES C1CNC2=CC=CC(=C21)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

Indoline-4-carboxylic acid hydrochloride features a bicyclic structure with the carboxyl group positioned at the 4-position of the indoline scaffold. The hydrochloride salt formation typically occurs at the nitrogen atom of the indoline ring, resulting in a positively charged nitrogen balanced by the chloride counterion. This structural arrangement significantly influences the compound's physical and chemical behavior.

Physical Properties

The physical properties of Indoline-4-carboxylic acid hydrochloride are notably distinct from its free base form. The following table outlines key physical properties:

PropertyCharacteristicNotes
Physical StateCrystalline solidTypically white to off-white in appearance
SolubilityEnhanced water solubilitySignificantly more soluble than the free base form
StabilityModerate to highHydrochloride salt formation typically improves stability
Melting PointElevated compared to free baseCharacteristic of hydrochloride salt formation
pH in SolutionAcidicDue to the hydrochloride component

Chemical Reactivity

The chemical reactivity of Indoline-4-carboxylic acid hydrochloride is influenced by both the indoline ring system and the carboxylic acid functionality:

  • The carboxylic acid group serves as a versatile handle for further chemical transformations, including esterification, amide formation, and reduction reactions.

  • The nitrogen atom of the indoline ring, while protonated in the hydrochloride salt form, can participate in various reactions upon deprotonation.

  • The aromatic portion of the molecule can undergo typical electrophilic aromatic substitution reactions, though with reactivity patterns distinct from those of fully aromatic indole derivatives.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can potentially be employed to prepare Indoline-4-carboxylic acid hydrochloride:

  • Direct carboxylation of indoline at the 4-position, followed by conversion to the hydrochloride salt

  • Reduction of indole-4-carboxylic acid derivatives to form the indoline structure, with subsequent salt formation

  • Functionalization of pre-formed indoline derivatives to introduce the carboxylic acid group at the 4-position

Stereochemical Considerations

When synthesizing indoline carboxylic acids, stereochemical control may be important, particularly if the compound is intended for pharmaceutical applications. Patent literature describes methods for the synthesis of stereochemically defined indoline-2-carboxylic acid derivatives, which might provide insights into approaches for controlling stereochemistry in related compounds . These methods often involve chiral resolution techniques or stereoselective synthetic approaches.

Salt Formation

The conversion of Indoline-4-carboxylic acid to its hydrochloride salt typically involves treatment with hydrochloric acid under controlled conditions. This process must be carefully managed to ensure complete salt formation without degradation of the compound. The resulting hydrochloride salt generally exhibits improved stability and solubility characteristics compared to the free base.

Biological Activity and Pharmacological Properties

Structural Features Relevant to Biological Activity

The specific structural features of Indoline-4-carboxylic acid hydrochloride contribute to its potential biological activity:

  • The indoline scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.

  • The carboxylic acid group at the 4-position provides a unique spatial arrangement and opportunities for hydrogen bonding interactions with biological targets.

  • The hydrochloride salt form influences membrane permeability and target engagement properties.

Compound ClassReported Biological ActivitiesPotential Relevance to Indoline-4-carboxylic acid hydrochloride
Indoline derivativesAnti-inflammatory, neuroprotective effectsSimilar core structure suggests potential for related activities
Indole-4-carboxylic acid derivativesEnzyme inhibition, anticancer propertiesSimilar substitution pattern may confer related target interactions
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acidInteractions with specific kinases and neurotransmitter receptorsContains similar carboxylic acid positioning

Applications in Research and Development

Chemical Research Applications

Indoline-4-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry:

  • The compound can function as a key intermediate in the synthesis of more complex molecular structures.

  • The carboxylic acid functionality provides a reactive handle for further transformations and derivatization.

  • The specific substitution pattern offers opportunities for structure-activity relationship studies in drug discovery efforts.

Material Science Considerations

Beyond biological applications, indoline derivatives have been explored in materials science applications, including:

  • Development of functional materials with specific optical or electronic properties

  • Creation of polymeric materials incorporating the indoline scaffold

  • Design of specialty coatings and additives

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Understanding the relationship between Indoline-4-carboxylic acid hydrochloride and similar compounds provides valuable context for its properties and applications:

CompoundStructural DifferencesDistinctive Properties
Indole-4-carboxylic acidContains a fully aromatic pyrrole ring (indole vs. indoline)More stable to oxidation; different electronic properties
Indoline-2-carboxylic acidCarboxylic acid at position 2 instead of position 4Different spatial orientation of functional group; different synthetic utility
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acidContains additional pyrrolidinylmethyl substituentMore complex structure with additional binding potential
1-(2-methoxyethyl)-1H-indole-4-carboxylic acidContains methoxyethyl substituent on nitrogen; fully aromatic systemDifferent electronic properties and solubility profile

Structure-Property Relationships

The position of the carboxylic acid group significantly influences a compound's physical, chemical, and biological properties:

  • The 4-position places the carboxylic acid in a unique spatial arrangement relative to the nitrogen atom.

  • This positioning affects electronic distribution within the molecule, influencing reaction rates and selectivity.

  • Biological interactions are highly dependent on the three-dimensional presentation of functional groups, making the 4-position substitution pattern potentially valuable for specific target engagement.

Current Research Trends and Future Directions

Emerging Research Areas

Current trends in indoline chemistry suggest several promising research directions for compounds such as Indoline-4-carboxylic acid hydrochloride:

  • Development of novel synthetic methodologies for accessing specifically substituted indoline derivatives

  • Exploration of the potential of indoline-based compounds as enzyme inhibitors

  • Investigation of applications in materials science, particularly in functional materials with specific optical or electronic properties

  • Utilization as building blocks for more complex molecular architectures with tailored properties

Future Research Opportunities

Further investigation of Indoline-4-carboxylic acid hydrochloride may focus on:

  • Detailed characterization of its physical, chemical, and biological properties

  • Development of efficient, scalable synthetic routes

  • Exploration of structure-activity relationships in derivatives of the compound

  • Investigation of potential applications in pharmaceutical research and development

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